Triglu-5-formyl-tetrahydrofolate
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Overview
Description
Triglu-5-formyl-tetrahydrofolate is a derivative of tetrahydrofolic acid, a crucial compound in the folate cycle. It plays a significant role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. This compound is characterized by the presence of three glutamate residues attached to the tetrahydrofolate molecule, enhancing its stability and binding affinity to various enzymes involved in folate metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triglu-5-formyl-tetrahydrofolate typically involves the conjugation of tetrahydrofolate with three glutamate residues. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs folylpolyglutamate synthetase, which catalyzes the addition of glutamate residues to tetrahydrofolate under physiological conditions.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms that overexpress the necessary enzymes. These microorganisms are cultured in bioreactors, where they produce the compound, which is then extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Triglu-5-formyl-tetrahydrofolate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to formylated derivatives.
Reduction: It can be reduced to tetrahydrofolate derivatives.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Formylated tetrahydrofolate derivatives.
Reduction: Tetrahydrofolate and its polyglutamylated forms.
Substitution: Various substituted tetrahydrofolate derivatives depending on the substituent introduced.
Scientific Research Applications
Triglu-5-formyl-tetrahydrofolate has numerous applications in scientific research:
Chemistry: It is used as a reagent in studies involving one-carbon transfer reactions.
Biology: It plays a role in cellular metabolism studies, particularly in understanding folate metabolism and its regulation.
Medicine: It is investigated for its potential in treating folate deficiency-related disorders and as a supplement in chemotherapy to mitigate side effects.
Industry: It is used in the production of fortified foods and dietary supplements to enhance folate intake.
Mechanism of Action
Triglu-5-formyl-tetrahydrofolate exerts its effects by participating in the folate cycle, where it acts as a donor and acceptor of one-carbon units. It binds to enzymes such as serine hydroxymethyltransferase, facilitating the transfer of one-carbon units necessary for the synthesis of nucleotides and amino acids. This binding is enhanced by the presence of multiple glutamate residues, which increase the compound’s affinity for these enzymes.
Comparison with Similar Compounds
Tetrahydrofolate: The parent compound without additional glutamate residues.
Diglu-5-formyl-tetrahydrofolate: A similar compound with two glutamate residues.
Methyltetrahydrofolate: Another derivative involved in the folate cycle.
Uniqueness: Triglu-5-formyl-tetrahydrofolate is unique due to its enhanced stability and binding affinity, which are attributed to the presence of three glutamate residues. This makes it more effective in cellular processes requiring folate derivatives, compared to its less polyglutamylated counterparts.
Properties
Molecular Formula |
C30H37N9O13 |
---|---|
Molecular Weight |
731.7 g/mol |
IUPAC Name |
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C30H37N9O13/c31-30-37-24-23(26(46)38-30)39(13-40)16(12-33-24)11-32-15-3-1-14(2-4-15)25(45)36-19(29(51)52)6-9-21(42)34-17(27(47)48)5-8-20(41)35-18(28(49)50)7-10-22(43)44/h1-4,13,16-19,32H,5-12H2,(H,34,42)(H,35,41)(H,36,45)(H,43,44)(H,47,48)(H,49,50)(H,51,52)(H4,31,33,37,38,46)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
ZLOMJLIQXBKNHU-VJANTYMQSA-N |
Isomeric SMILES |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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